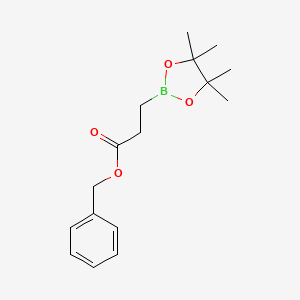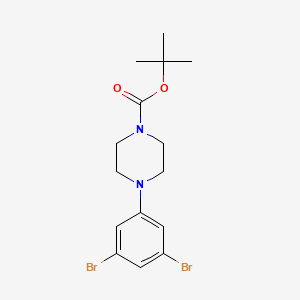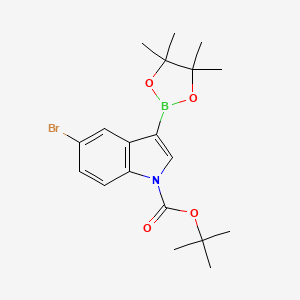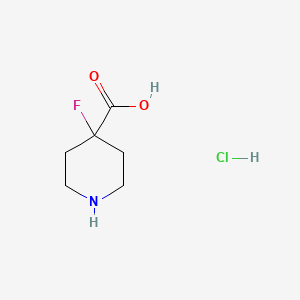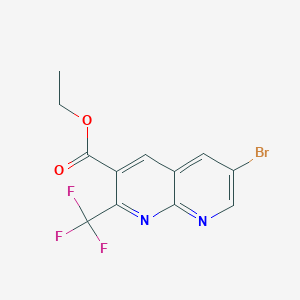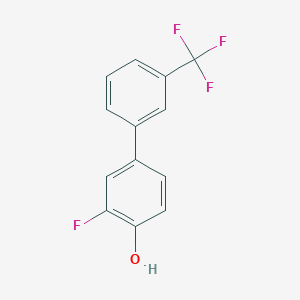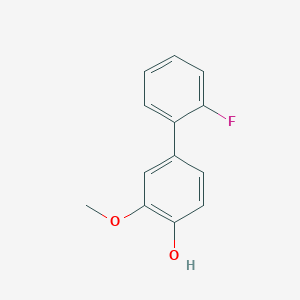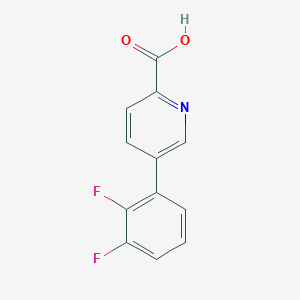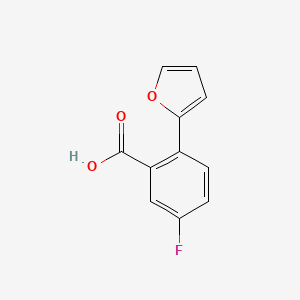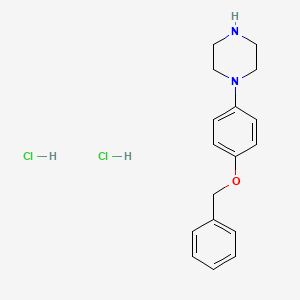
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
Descripción general
Descripción
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a chemical compound with the CAS Number: 1187929-01-6 . It has a molecular weight of 341.28 and its molecular formula is C17H22Cl2N2O . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is 1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is an off-white solid . The compound’s molecular weight is 341.28 , and its molecular formula is C17H22Cl2N2O .Aplicaciones Científicas De Investigación
EGFR Kinase Inhibition and Anticancer Activity
The compound has been studied for its potential as an EGFR kinase inhibitor . EGFR, or Epidermal Growth Factor Receptor, is implicated in various forms of cancer. Inhibiting this receptor can halt the proliferation of cancer cells. A study has shown that derivatives of 1-(4-Benzyloxy-phenyl)-piperazine have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer). One particular derivative demonstrated potent in vitro antitumor activities, particularly against the A549 lung tumor cell line, indicating the compound’s potential as an anticancer agent .
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives are known for their therapeutic applications, including anticancer properties. The synthesis process often involves the use of compounds like 1-(4-Benzyloxy-phenyl)-piperazine as intermediates. These derivatives have been tested against various cancer cell lines, including lung, breast, and prostate cancer cells. The presence of substituent groups like benzyloxy can significantly influence the anticancer activity of these compounds .
Tubulin Polymerization Inhibition
Some derivatives of 1-(4-Benzyloxy-phenyl)-piperazine have been designed and synthesized to evaluate their ability to inhibit tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. Inhibiting tubulin polymerization can prevent cancer cells from dividing and proliferating. This application is particularly relevant in the development of new chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with its target at the molecular level. Derivatives of 1-(4-Benzyloxy-phenyl)-piperazine have been used in molecular docking to predict their binding affinity and mode of action against various biological targets, such as enzymes involved in cancer cell growth. These studies can guide the design of more effective drugs .
Antiproliferative Studies
The antiproliferative effects of 1-(4-Benzyloxy-phenyl)-piperazine derivatives have been extensively studied. These compounds have shown promising results in inhibiting the growth of cancer cells, which is a critical step in the development of new anticancer therapies. The efficacy of these compounds is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Apoptosis Induction
Some derivatives have been found to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is often defective in cancer cells. By inducing apoptosis, these compounds can selectively kill cancer cells without harming normal cells. This application is vital for reducing the side effects of cancer treatment .
SAR Analysis
Structure-Activity Relationship (SAR) analysis is a method used to understand the relationship between the chemical structure of a compound and its biological activity. By modifying the structure of 1-(4-Benzyloxy-phenyl)-piperazine derivatives, researchers can enhance their anticancer activity and reduce toxicity. SAR analysis helps in identifying the most promising compounds for further development .
Bioactivity Against Cancer Cell Lines
The bioactivity of 1-(4-Benzyloxy-phenyl)-piperazine derivatives against various cancer cell lines is a key area of research. By testing these compounds against different types of cancer cells, researchers can determine their spectrum of activity and potential as broad-spectrum anticancer agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target theLeukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical pathways .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence the leukotriene synthesis pathway .
Pharmacokinetics
For instance, the rate and extent of absorption would determine how much of the compound reaches systemic circulation, while metabolism and excretion would influence the compound’s elimination from the body .
Result of Action
Given the potential target of this compound, it may modulate inflammatory responses by altering leukotriene production .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its target .
Propiedades
IUPAC Name |
1-(4-phenylmethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCZIWXAAXMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




